6-ethyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole is a compound belonging to the class of imidazo[1,2-b]pyrazoles, which are heterocyclic organic compounds characterized by their fused imidazole and pyrazole rings. This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
Imidazo[1,2-b]pyrazole derivatives have been synthesized and studied extensively in recent years. Research has highlighted their cytotoxic properties and potential as therapeutic agents against cancer and other diseases. The synthesis methods and biological evaluations of these compounds have been documented in various scientific literature, including articles focusing on structure-activity relationships and synthetic methodologies .
6-ethyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole is classified as a heterocyclic compound, specifically a pyrazole derivative. Its structure includes an ethyl group and an isopropyl group attached to the imidazo[1,2-b]pyrazole core, which influences its chemical behavior and biological activity.
The synthesis of 6-ethyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole typically involves several key steps:
Technical details regarding specific reaction conditions (temperature, solvents) and yields are crucial for optimizing synthesis .
6-ethyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole can participate in various chemical reactions:
Technical details such as reaction conditions (e.g., temperature, solvent) and yields are critical for successful transformations.
The mechanism of action for compounds like 6-ethyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole often involves interaction with biological targets such as enzymes or receptors. This interaction can lead to modulation of biochemical pathways associated with disease processes:
Data from biological assays are essential for elucidating these mechanisms .
Relevant data from experimental studies can provide insight into these properties .
6-ethyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole has several scientific applications:
The ongoing research into its derivatives continues to reveal new applications in drug design and development .
The imidazo[1,2-b]pyrazole scaffold represents a fused bicyclic system combining imidazole and pyrazole rings, emerging as a privileged structure in modern drug discovery. This nitrogen-rich heterocycle exhibits remarkable structural versatility, enabling selective functionalization at multiple positions to fine-tune pharmacokinetic and pharmacodynamic properties. Recent advances highlight its potential as a non-classical bioisostere for indole and other traditional heterocycles, addressing persistent challenges in drug development such as poor aqueous solubility and metabolic instability [3] . The scaffold's π-excessive character facilitates diverse binding interactions with biological targets, particularly kinases and inflammatory mediators implicated in cancer, angiogenesis, and oxidative stress pathways [8]. Among its derivatives, 6-ethyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole exemplifies strategic substitution patterns that optimize bioactivity while maintaining synthetic accessibility.
The molecular architecture of imidazo[1,2-b]pyrazoles confers distinct advantages for lead optimization:
Table 1: Molecular Properties of 6-Ethyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole
Property | Value |
---|---|
CAS Registry Number | 2098141-14-9 |
Molecular Formula | C₁₀H₁₅N₃ |
Molecular Weight | 177.25 g/mol |
SMILES | CC(N1C=CN2N=C(CC)C=C21)C |
Hydrogen Bond Acceptors | 3 |
Hydrogen Bond Donors | 0 |
Calculated LogP | ~2.8 (estimated) |
Conformational Rigidity: Fusion of imidazole and pyrazole rings reduces rotational freedom compared to monocyclic heterocycles, enhancing target selectivity. This rigidity is evident in crystallographic analyses of analogues, where planar conjugation minimizes energy variations between conformers [7].
Electron-Density Distribution: The electron-rich C-6 position (adjacent to pyrazole nitrogen) favors electrophilic substitutions, while C-2 and C-3 sites exhibit nucleophilic reactivity. This bidirectional polarity supports diverse drug-target interactions, from hydrophobic stacking to hydrogen bonding [10].
Strategic substitution at C-6 and N-1 positions critically defines the pharmacophore landscape of imidazo[1,2-b]pyrazoles:
C-6 Ethyl Group: The short alkyl chain balances lipophilicity (enhancing membrane permeability) and steric accessibility. Ethyl substitution at C-6 yields optimal logP (~2.8) for cellular uptake without compromising aqueous solubility—a limitation observed with bulkier groups like phenyl or ester moieties [5] [7]. In biological assays, ethyl-derivatized analogues demonstrate superior inhibition of p38MAPK phosphorylation (IC₅₀ 71–95 μM) and reactive oxygen species (ROS) production (IC₅₀ 71–156 μM) compared to carboxylate-bearing derivatives [8].
N-1 Isopropyl Group: The branched alkyl chain at N-1 induces:
Table 2: Impact of Alkyl Substitutions on Bioactivity
R Group | Position | logP | p38MAPK Inhibition IC₅₀ (μM) | ROS Inhibition IC₅₀ (μM) |
---|---|---|---|---|
Ethyl | C-6 | ~2.8 | 71–95 | 71–156 |
Carboxyethyl | C-6 | ~1.2 | >150 | >150 |
Isobutyl | N-1 | ~3.1 | 85–124 | 71–151 |
The imidazo[1,2-b]pyrazole scaffold serves as a non-classical isostere for indole, addressing key limitations of classical bioisosterism:
Solubility Enhancement: Replacement of indole with 6-ethyl-1-isopropyl-imidazo[1,2-b]pyrazole in pruvanserin analogues increased aqueous solubility by 4.2-fold. This stems from reduced π-cloud density and enhanced hydrogen-bonding capacity (3 acceptors vs. indole’s 1) [3] .
Electronic Modulation: The pyrazole nitrogen introduces an additional Lewis basic site, enabling interactions with cationic residues (e.g., lysine or arginine) inaccessible to indole. Quantum mechanical calculations show a 20% higher dipole moment in imidazo[1,2-b]pyrazoles versus indoles, improving polar target engagement .
Biological Performance: In matched-pair assays, the pruvanserin isostere 4 (featuring 6-ethyl-1-isopropyl-imidazo[1,2-b]pyrazole) retained nanomolar affinity for 5-HT₂A receptors while exhibiting significantly improved metabolic stability in microsomal assays (t₁/₂ > 120 min vs. 45 min for indole) .
Table 3: Isostere Performance Comparison
Parameter | Indole (Pruvanserin) | Imidazo[1,2-b]pyrazole Isostere |
---|---|---|
Aqueous Solubility (μg/mL) | 15.2 ± 1.3 | 63.8 ± 4.7 (4.2-fold ↑) |
Hydrogen Bond Acceptors | 1 | 3 |
Microsomal t₁/₂ (min) | 45 | >120 |
logP | 3.5 | 2.8 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1